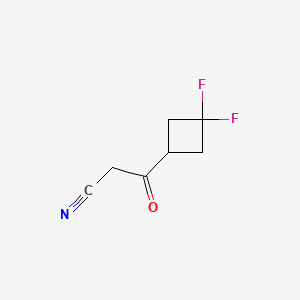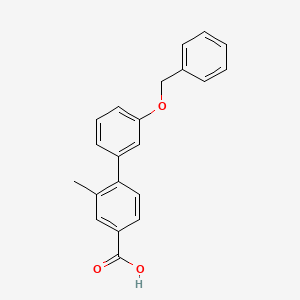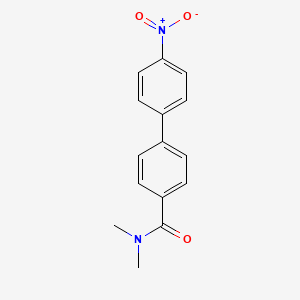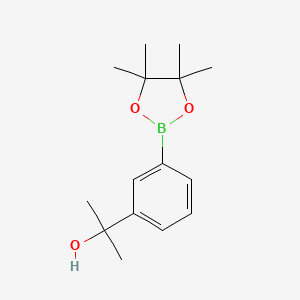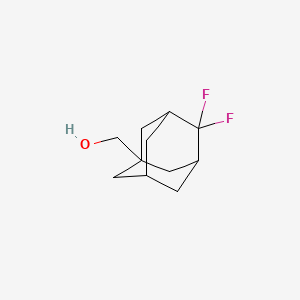
(4,4-Difluoroadamantan-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Difluoroadamantan-1-yl)methanol is a chemical compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. The presence of fluorine atoms in this compound enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoroadamantan-1-yl)methanol typically involves the introduction of fluorine atoms into the adamantane structure followed by the addition of a hydroxymethyl group. One common method includes the fluorination of adamantane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The resulting difluoroadamantane is then subjected to a hydroxymethylation reaction using formaldehyde and a suitable base to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent introduction of fluorine atoms. The hydroxymethylation step can be optimized using high-pressure reactors to increase yield and reduce reaction time. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoroadamantan-1-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (4,4-Difluoroadamantan-1-yl)formaldehyde or (4,4-Difluoroadamantan-1-yl)carboxylic acid.
Reduction: (4,4-Difluoroadamantan-1-yl)methane.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
(4,4-Difluoroadamantan-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to penetrate biological membranes.
Medicine: Explored for its antiviral and antibacterial properties, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (4,4-Difluoroadamantan-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the compound’s fluorine atoms can enhance binding affinity to target proteins, leading to increased efficacy in therapeutic applications. The rigid adamantane structure also contributes to its stability and ability to resist metabolic degradation, prolonging its activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoroadamantan-1-yl)methanol
- (4,4-Dichloroadamantan-1-yl)methanol
- (4,4-Dibromoadamantan-1-yl)methanol
Uniqueness
(4,4-Difluoroadamantan-1-yl)methanol is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability compared to its mono-fluorinated or halogenated counterparts. The difluorinated compound exhibits enhanced reactivity in certain chemical reactions and improved biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4,4-difluoro-1-adamantyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2O/c12-11(13)8-1-7-2-9(11)5-10(3-7,4-8)6-14/h7-9,14H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGCZPLJOOCMNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735112 |
Source


|
| Record name | (4,4-Difluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283719-51-6 |
Source


|
| Record name | (4,4-Difluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
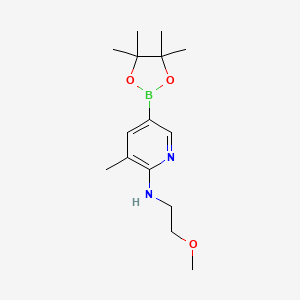
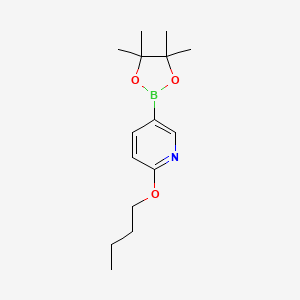

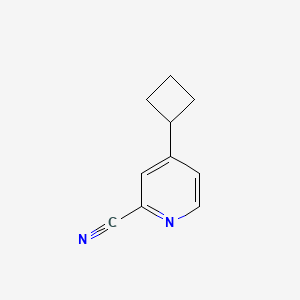
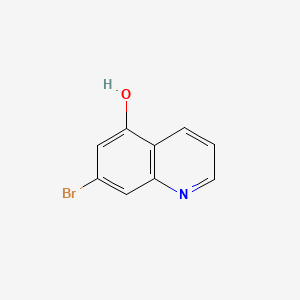
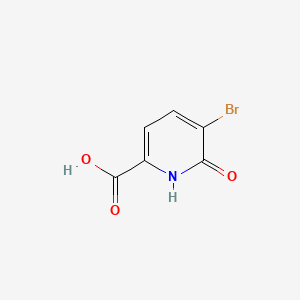
![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)
